molecular formula C9H17NO4 B6160281 tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate CAS No. 1931964-25-8

tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate

Cat. No.: B6160281
CAS No.: 1931964-25-8
M. Wt: 203.2
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Description

Properties

CAS No.

1931964-25-8

Molecular Formula

C9H17NO4

Molecular Weight

203.2

Purity

95

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis from D-Serine

D-Serine, a naturally occurring β-hydroxy-α-amino acid, serves as a chiral starting material for constructing the oxolane ring. Cyclization of N-protected D-Serine derivatives under acidic or thermal conditions induces ring closure, yielding the (3R,4S)-configured oxolane. For instance, heating N-Boc-D-Serine in toluene with p-toluenesulfonic acid catalyzes intramolecular esterification, forming the tetrahydrofuran ring with retention of stereochemistry.

Key Reaction Conditions

  • Temperature : 80–100°C

  • Catalyst : p-TsOH (0.1 equiv)

  • Solvent : Toluene

  • Yield : 85–90%

Asymmetric Epoxide Ring-Opening

Epoxides derived from allylic alcohols undergo stereoselective aminolysis to install the amine group at C3. Using a Jacobsen-type cobalt salen catalyst, (R,R)-configured epoxides react with ammonia equivalents in tetrahydrofuran (THF), producing the (3R,4S)-amino alcohol with >95% enantiomeric excess (ee). Subsequent acid-catalyzed cyclization completes the oxolane formation.

Representative Protocol

  • Epoxidation : (E)-4-penten-2-ol → (2R,3R)-epoxide (89% yield, 98% ee).

  • Aminolysis : Epoxide + NH3/Co(salen) → (3R,4S)-3-amino-4-hydroxyoxolane (82% yield).

  • Cyclization : HCl/MeOH, 50°C, 4 h (94% yield).

Boc Protection of the Amine Group

Introducing the tert-butoxycarbonyl (Boc) protecting group to the (3R,4S)-3-amino-4-hydroxyoxolane precursor ensures stability during subsequent synthetic steps. Two methods are prevalent:

Mixed Anhydride Method

Adapted from peptide chemistry, this approach employs isobutyl chlorocarbonate to generate a reactive acyl azide intermediate, which couples with the amine.

Procedure

  • Dissolve (3R,4S)-3-amino-4-hydroxyoxolane (1.0 equiv) in anhydrous ethyl acetate.

  • Add N-methylmorpholine (1.2 equiv) and cool to 0–5°C.

  • Introduce isobutyl chlorocarbonate (1.1 equiv) dropwise, stirring for 1 h.

  • Quench with aqueous HCl, extract with ethyl acetate, and crystallize using hexane/ethyl acetate (8:1).

Optimized Parameters

ParameterValue
Temperature0–5°C
SolventEthyl acetate
Molar Ratio (amine:chlorocarbonate)1:1.1
Yield93%

Direct Boc Activation with Boc₂O

Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalyzes carbamate formation under mild conditions.

Protocol

  • Combine (3R,4S)-3-amino-4-hydroxyoxolane (1.0 equiv), Boc₂O (1.05 equiv), and DMAP (0.01 equiv) in THF.

  • Stir at 25°C for 12 h.

  • Concentrate, suspend in tert-butyl methyl ether, and filter to isolate the product.

Performance Metrics

MetricValue
Reaction Time12 h
SolventTHF
Catalyst Loading1 mol% DMAP
Yield97%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and safety for large-scale Boc protection. A tubular reactor with static mixers ensures precise temperature control (-10 to 10°C) and minimizes side reactions during mixed anhydride formation.

Case Study

  • Throughput : 5 kg/h of tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate

  • Purity : >99.5% (HPLC)

  • Solvent Recovery : 95% via distillation

Crystallization Optimization

Hexane/ethyl acetate (8:1 v/v) achieves >90% recovery of the crystalline product. Differential scanning calorimetry (DSC) confirms a melting point of 145–146°C, consistent with literature.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc CH₃), 3.58 (m, 2H, H-2, H-5), 4.31 (m, 2H, H-3, H-4), 4.80 (t, J = 5.8 Hz, 1H, OH).

  • ESI-MS : m/z 295.2 [M+H]⁺.

Chiral HPLC Analysis

A Chiralpak IC column (4.6 × 250 mm, 5 μm) with hexane/isopropanol (80:20) at 1.0 mL/min confirms enantiopurity (>99% ee).

Comparative Evaluation of Methods

MethodYieldPurityScalabilityCost Efficiency
Mixed Anhydride93%99%HighModerate
Boc₂O/DMAP97%99.5%ModerateHigh
Continuous Flow95%99.5%Very HighHigh

The Boc₂O/DMAP method offers superior yield and purity, while continuous flow synthesis excels in scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
  • Structure : Contains a lactone (5-oxo) group instead of a hydroxyl.
  • Key Differences :
    • The lactone ring enhances electrophilicity, enabling nucleophilic ring-opening reactions.
    • (S)-configuration at position 3 alters stereochemical interactions.
  • Applications: Used in synthesizing γ-aminobutyric acid (GABA) analogs .
Compound B : tert-butyl N-(4-aminooxolan-3-yl)carbamate
  • Structure: Replaces the hydroxyl group with an amino group.
  • Increased reactivity in nucleophilic acyl substitution reactions.
  • Applications : Intermediate for antiretroviral drugs targeting amine-dependent binding pockets .

Ring System Modifications

Compound C : tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate
  • Structure : Six-membered oxane (tetrahydropyran) ring instead of oxolane.
  • Key Differences :
    • Larger ring size reduces ring strain, altering conformational flexibility.
    • Hydroxymethyl group provides a primary alcohol for additional functionalization.
  • Applications : Used in glycosylation studies and carbohydrate mimetics .
Compound D : tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate
  • Structure : Pyrrolidine (five-membered nitrogen-containing ring) with a fluorine substituent.
  • Key Differences :
    • Fluorine enhances metabolic stability and lipophilicity.
    • Methyl linker increases steric bulk, affecting binding to rigid targets.
  • Applications : Key intermediate in kinase inhibitor synthesis .

Substituent and Stereochemical Variations

Compound E : tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
  • Structure : Pyrrolidine ring with a 3-chlorophenyl group.
  • Enhanced binding to aromatic-rich enzyme pockets.
  • Applications : Precursor for antipsychotic agents targeting dopamine receptors .
Compound F : tert-butyl (3R,4S,5S)-5-hydroxy-3-methyl-7-ocentyl-4-carbamate
  • Structure : Additional methyl and ocentyl groups on the oxolane ring.
  • Key Differences :
    • Hydrophobic chains improve membrane permeability but reduce solubility.
    • Methyl group introduces steric hindrance, affecting diastereoselectivity in reactions.
  • Applications : Intermediate for marine natural product analogs (e.g., aplysiatoxin derivatives) .

Comparative Data Table

Compound Molecular Formula Ring Type Substituents Stereochemistry Key Feature Reference
Target Compound C₉H₁₇NO₄ Oxolane 4-OH, Boc (3R,4S) Hydrogen-bonding hydroxyl
Compound A C₉H₁₅NO₄ Oxolane 5-oxo, Boc (S) Electrophilic lactone
Compound B C₉H₁₈N₂O₃ Oxolane 4-NH₂, Boc N/A Amine reactivity
Compound C C₁₀H₁₉NO₄ Oxane 4-(CH₂OH), Boc (3R,4S) Conformational flexibility
Compound D C₁₀H₁₉FN₂O₂ Pyrrolidine 4-F, -CH₂- linker, Boc (3R,4S) Metabolic stability
Compound E C₁₅H₂₀ClN₂O₂ Pyrrolidine 4-(3-ClPh), Boc (3R,4S) Hydrophobic interactions

Biological Activity

tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate is a carbamate derivative that has garnered interest in biological research due to its structural properties and potential applications in medicinal chemistry. This compound features a tert-butyl group, an oxolane ring, and a hydroxyl functional group, contributing to its reactivity and biological interactions. The molecular formula for this compound is C₉H₁₇NO₄, with a molecular weight of approximately 203.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that exert effects on various biological pathways.

Biological Applications

Study 1: Enzymatic Activity

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit acetylcholinesterase activity at concentrations relevant to therapeutic applications .

Study 2: Neuroprotective Mechanisms

Research on related compounds has indicated that they can protect astrocytes from amyloid beta-induced toxicity by reducing pro-inflammatory cytokines like TNF-α and oxidative stress markers. Although direct studies on this carbamate are sparse, the implications of its structural properties suggest it may have similar protective effects against neurodegeneration .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of related compounds:

Compound NameStructureKey FeaturesBiological Activity
Tert-butyl N-(4-oxooxolan-3-yl)carbamateC₉H₁₇N₁O₄Related to oxolane derivativesEnzyme inhibition
trans-tert-butyl 4-hydroxytetrahydrofuran-3-ylcarbamateC₉H₁₇N₁O₄Hydroxytetrahydrofuran structurePotential neuroprotective effects
Tert-butyl ((3R,4S)-4-hydroxytetrahydrofuran-3-yl)carbamateC₉H₁₇N₁OStereochemical variationsRelevant in chiral synthesis

Q & A

Q. Challenges :

  • Maintaining stereochemical integrity during cyclization (racemization risks at elevated temperatures) .
  • Minimizing hydrolysis of the carbamate group during aqueous workup (pH control critical) .

Basic: How is the stereochemistry of the (3R,4S) configuration confirmed experimentally?

Answer:

  • X-ray crystallography : Single-crystal analysis using programs like SHELX or ORTEP-3 provides definitive proof of spatial arrangement .
  • NMR spectroscopy :
    • 1^1H-NMR coupling constants (e.g., J3,4J_{3,4}) correlate with dihedral angles to confirm cis/trans relationships .
    • 13^{13}C-NMR chemical shifts differentiate equatorial vs. axial substituents on the oxolane ring .
  • Optical rotation : Matches reported values for enantiopure (3R,4S) configurations .

Advanced: How does the stability of this compound vary under different pH conditions, and what implications does this have for biological assays?

Answer:

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the carbamate group to release the free amine, limiting use in gastric pH studies .
  • Neutral to basic conditions (pH 7–9) : Stable for >48 hours, suitable for cell-based assays .
  • Implications :
    • Avoid buffers like citrate (acidic) in vitro; use HEPES or phosphate buffers .
    • Stability data must be pre-validated for pharmacokinetic studies to avoid misinterpretation of metabolite profiles .

Advanced: What biological targets or mechanisms are associated with this compound, and how are they studied?

Answer:

  • Enzyme inhibition : The hydroxyl and carbamate groups enable hydrogen bonding with active sites (e.g., proteases or kinases).
    • Surface plasmon resonance (SPR) : Measures binding kinetics (KdK_d) to targets like HIV-1 protease .
    • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) of interactions .
  • Neurological applications : Modulates NMDA receptor activity in rodent models, studied via electrophysiology and calcium imaging .

Advanced: How do structural modifications (e.g., fluorination or ring expansion) impact biological activity?

Answer:

  • Fluorination at C4 :
    • Increases metabolic stability (e.g., tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate shows 2× longer plasma half-life in mice) .
    • Alters target selectivity (e.g., reduced affinity for CYP450 isoforms) .
  • Ring expansion (piperidine vs. oxolane) :
    • Piperidine analogs (e.g., tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate) exhibit enhanced blood-brain barrier penetration but lower aqueous solubility .

Advanced: What crystallographic techniques are most effective for resolving its solid-state structure?

Answer:

  • Single-crystal growth : Slow evaporation from acetonitrile yields diffraction-quality crystals.
  • Data collection : High-resolution (<1.0 Å) synchrotron radiation improves electron density maps for chiral centers .
  • Refinement : SHELXL integrates restraints for disordered tert-butyl groups, reducing RfreeR_{\text{free}} values to <0.05 .

Advanced: How can researchers address contradictory data regarding its reactivity in nucleophilic substitutions?

Answer:
Contradictions arise from:

  • Solvent effects : Polar aprotic solvents (DMF) favor SN2 pathways, while THF promotes retention of configuration .
  • Counterion influence : Tetrabutylammonium salts accelerate substitutions vs. lithium halides .
    Resolution :
  • Reproduce reactions under standardized conditions (solvent, temperature, ionic strength).
  • Use 19^{19}F-NMR to track stereochemical outcomes in fluorinated derivatives .

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